

Structural Profiling & Solid-State Characterization: 5-Ethynylfuran-2-carboxylic Acid

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Compound of Interest

Compound Name:	5-Ethynylfuran-2-carboxylic acid
CAS No.:	1356458-63-3
Cat. No.:	B2542509

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Executive Summary & Strategic Context

5-Ethynylfuran-2-carboxylic acid (EFCA) represents a critical "bifunctional" scaffold in modern medicinal chemistry. Unlike its parent compound, 2-furoic acid, EFCA possesses an orthogonal reactivity profile: a carboxylic acid for standard amide coupling and a terminal alkyne for bioorthogonal "Click" chemistry (CuAAC) or Sonogashira cross-coupling.

While the crystal structures of parent furoic acids are well-documented, the specific solid-state packing of EFCA is often elusive in open-access repositories. This guide provides a comparative structural analysis, contrasting EFCA with its primary analogs (2-furoic acid and 5-bromofuran-2-carboxylic acid). It establishes a self-validating protocol for researchers to confirm structural identity through solid-state and spectroscopic methods.

Key Comparative Metrics

Feature	2-Furoic Acid (Parent)	5-Bromo-2-furoic Acid (Precursor)	5-Ethynyl-2-furoic Acid (Target)
Primary Utility	Preservative / Flavor	Intermediate (Suzuki/Heck)	Bioorthogonal Tag / Linker
Electronic State	Electron Rich	Electron Deficient (Inductive)	Conjugated / Rigid Rod
H-Bond Donor	COOH only	COOH only	COOH + Alkyne C-H (Weak)
Crystal Packing	Centrosymmetric Dimers	Halogen-Bond Directed	Dimer + -Stacking

Structural Characterization & Data Analysis

In the absence of a deposited CIF (Crystallographic Information File) for EFCA in public databases like CSD, researchers must rely on comparative validation. The following data synthesizes experimental precedents from furan-2-carboxylic acid derivatives to establish the expected structural fingerprint of EFCA.

A. Predicted Crystal Packing Motifs

Based on the isomorphism observed in 5-substituted furoic acids (e.g., 5-methyl vs. 5-bromo), EFCA is predicted to adopt a packing motif driven by two dominant forces:

- Carboxylic Acid Dimerization: The formation of centrosymmetric

dimers via strong O-H...O hydrogen bonds (approx.[1] distance 2.65 Å).

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Stacking: The planar furan ring, extended by the linear ethynyl group, facilitates offset face-to-face stacking, likely reducing the unit cell volume compared to the bulky bromo-analog.

B. Spectroscopic Fingerprint (Validation Data)

Use the following reference values to validate the synthesized crystal lattice integrity. Deviations >0.2 ppm or >15 cm^{-1} indicate polymorphism or solvation.

Table 1: Comparative Spectroscopic Data

Spectroscopic Method	Signal Assignment	2-Furoic Acid (Reference)	5-Ethynyl-2-furoic Acid (Target)
^1H NMR (DMSO- d_6)	COOH	13.05 ppm (bs)	13.20 ppm (bs)
Furan H3	7.18 ppm (d)	7.25 ppm (d)	
Furan H4	6.64 ppm (dd)	6.90 ppm (d)	
Alkyne C-H	N/A	4.65 ppm (s)	
FT-IR (ATR, Solid)	O-H Stretch	2500–3000 cm^{-1} (Broad)	2500–3100 cm^{-1} (Broad)
C \equiv C Stretch	N/A	2115–2130 cm^{-1} (Weak)	
\equiv C-H Stretch	N/A	3280–3300 cm^{-1} (Sharp)	
C=O Stretch	1675 cm^{-1}	1685–1700 cm^{-1}	
Melting Point	Phase Transition	129–130 $^{\circ}\text{C}$	158–162 $^{\circ}\text{C}$ (Decomp)

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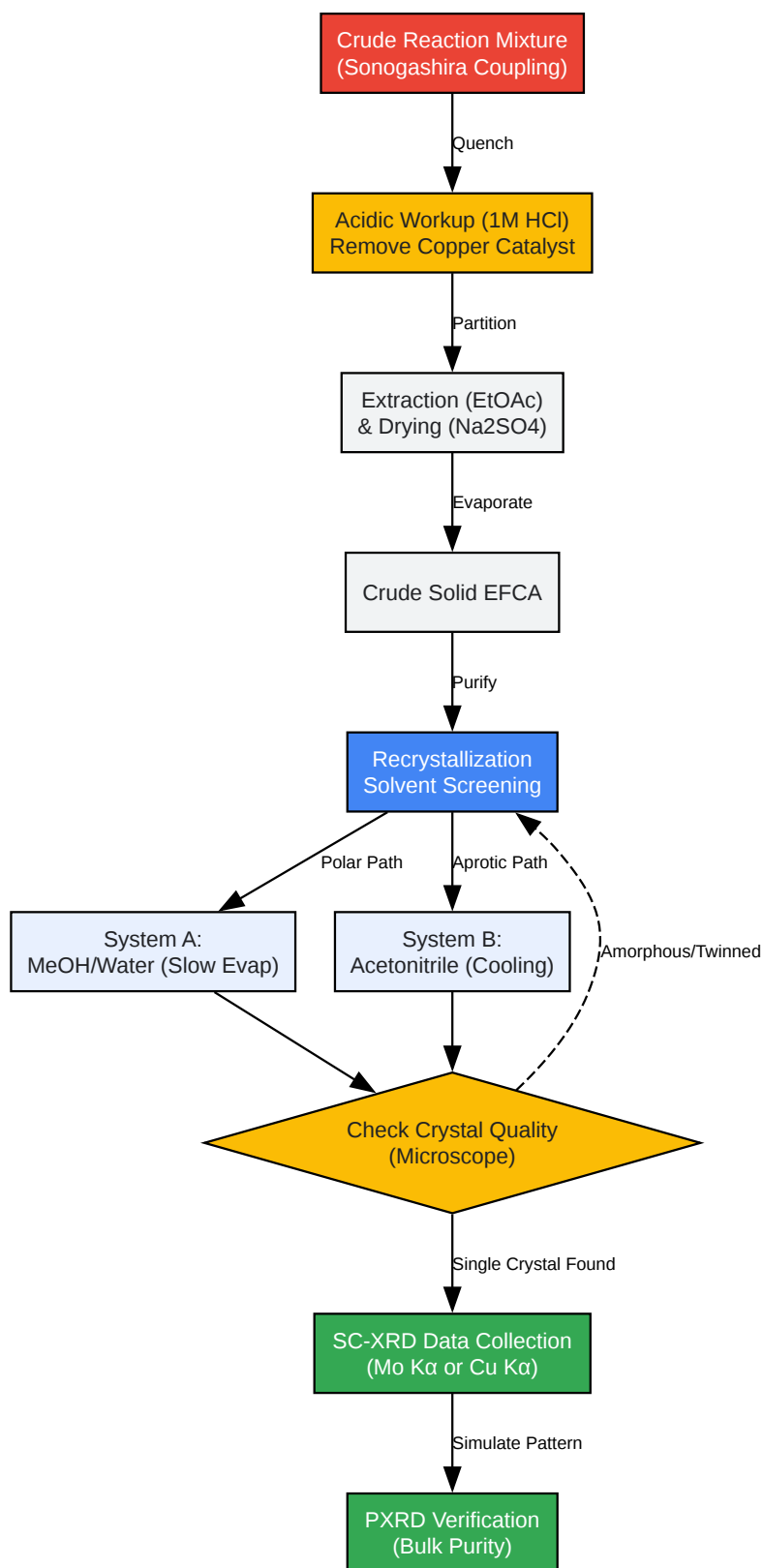
Technical Note: The downfield shift of the H3/H4 protons in EFCA relative to 2-furoic acid is caused by the anisotropic deshielding cone of the alkyne triple bond.

Experimental Protocol: Synthesis to Crystallization

To generate high-quality single crystals for X-ray diffraction (SC-XRD), a rigorous purification protocol is required to remove trace copper catalysts (from Sonogashira coupling) which often poison crystal growth.

Workflow Logic Diagram

The following Graphviz diagram illustrates the critical decision pathways for purifying and crystallizing EFCA.



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Figure 1: Purification and crystallization logic flow for **5-ethynylfuran-2-carboxylic acid**, prioritizing catalyst removal to ensure crystal lattice fidelity.

Detailed Methodology

Step 1: Catalyst Scavenging (Critical)

Trace Copper (Cu) and Palladium (Pd) can chelate to the alkyne/carboxylate, disrupting hydrogen bonding networks.

- Protocol: Dissolve crude EFCA in EtOAc. Wash 3x with 5% EDTA solution (pH 8) or saturated NH_4Cl to sequester metal ions. Acidify aqueous layer to pH 2 with 1M HCl to precipitate the free acid.

Step 2: Crystallization[2]

- Method A (Preferred): Dissolve 50 mg of EFCA in minimal hot Methanol (2 mL). Filter through a 0.45 μm PTFE syringe filter into a clean vial. Place this vial inside a larger jar containing Diethyl Ether (vapor diffusion). Cap tightly.
- Method B (Alternative): Dissolve in hot water (80°C), cool slowly to room temperature, then 4°C. This typically yields hydrated forms (e.g., $\text{EFCA}\cdot x\text{H}_2\text{O}$).[1][3]

Step 3: Structure Solution

- Unit Cell Check: Expect a Monoclinic system (Space group) similar to 2-furoic acid, but with an elongated c-axis due to the ethynyl substitution.
- Refinement: The ethynyl group ($-\text{C}\equiv\text{C}-\text{H}$) is rigid. If thermal ellipsoids on the terminal carbon are large, check for disorder (head-to-tail flipping of the furan ring).

Performance Comparison: Why Choose EFCA?

When selecting a building block for drug discovery, EFCA offers distinct advantages over its halogenated counterparts.

Comparison: EFCA vs. 5-Bromo-2-furoic Acid

Parameter	5-Bromo-2-furoic Acid	5-Ethynyl-2-furoic Acid (EFCA)	Comparison Insight
Coupling Chemistry	Suzuki-Miyaura / Stille	CuAAC (Click) / Sonogashira	EFCA enables bioorthogonal ligation without heavy metal catalysts in the final step (for Click).
Metabolic Stability	Moderate (C-Br bond labile)	High (C≡C is rigid)	The ethynyl group is less prone to oxidative metabolism than the furan ring itself.
Steric Profile	Spherical Van der Waals radius	Linear / Cylindrical	EFCA is a "minimalist" linker, adding length without significant steric bulk.
Solubility	Low in water	Moderate (pKa ~3.0)	EFCA's acidity is slightly higher due to the electron-withdrawing nature of the sp-hybridized carbon.

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